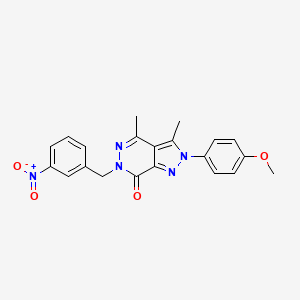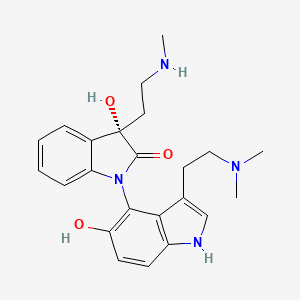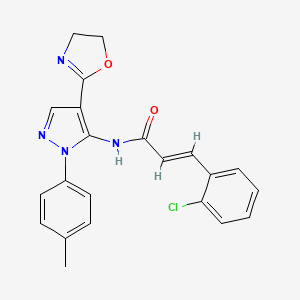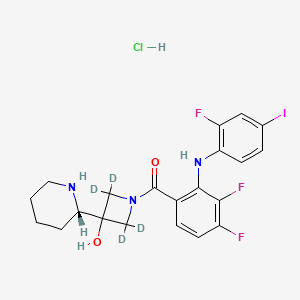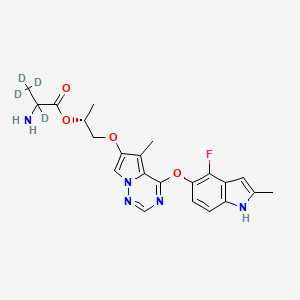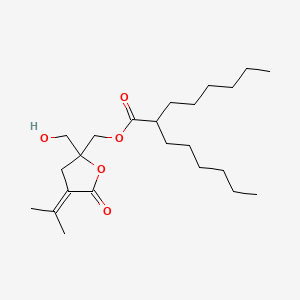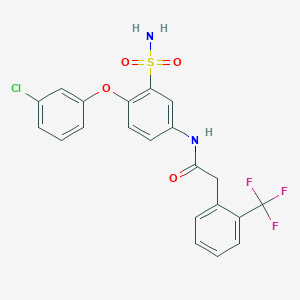
Glutaminase C-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutaminase C-IN-2 is a chemical compound known for its inhibitory effects on the enzyme glutaminase C Glutaminase C is an isoform of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in glutamine metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glutaminase C-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. Detailed synthetic routes are proprietary and may vary depending on the manufacturer, but they generally involve the following steps:
Formation of Intermediates: Initial steps involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of this compound.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This requires optimization of reaction conditions, use of industrial-grade equipment, and adherence to safety and environmental regulations. The process may also involve continuous flow chemistry to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Glutaminase C-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
Wissenschaftliche Forschungsanwendungen
Glutaminase C-IN-2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the metabolic pathways in cancer cells and to develop potential cancer therapies by inhibiting glutaminase C activity.
Neurodegenerative Diseases: Research on neurodegenerative diseases such as Alzheimer’s disease has explored the role of glutaminase C and the potential therapeutic effects of its inhibitors.
Metabolic Studies: The compound is used to investigate the role of glutamine metabolism in various biological processes and diseases.
Drug Development: this compound serves as a lead compound for developing new drugs targeting glutaminase C.
Eigenschaften
Molekularformel |
C24H23N7O2S |
|---|---|
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
2-(3-phenoxyphenyl)-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H23N7O2S/c32-22(15-17-6-4-9-20(14-17)33-19-7-2-1-3-8-19)27-24-30-29-23(34-24)26-18-11-13-31(16-18)21-10-5-12-25-28-21/h1-10,12,14,18H,11,13,15-16H2,(H,26,29)(H,27,30,32)/t18-/m1/s1 |
InChI-Schlüssel |
JOKJBMFEUFULOX-GOSISDBHSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1NC2=NN=C(S2)NC(=O)CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=NN=CC=C5 |
Kanonische SMILES |
C1CN(CC1NC2=NN=C(S2)NC(=O)CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=NN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


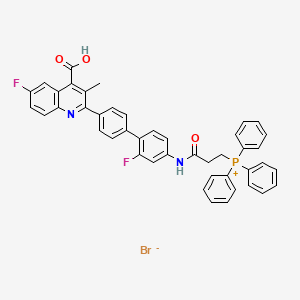
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
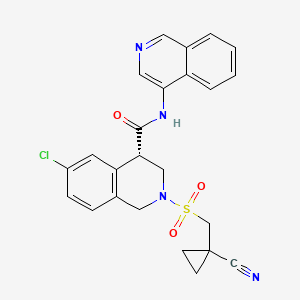
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
